molecular formula C14H9Cl2FO2 B14059418 (2',3'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

(2',3'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

Cat. No.: B14059418
M. Wt: 299.1 g/mol
InChI Key: BCKWJBCPFROHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is a synthetic organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid typically involves the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms into the biphenyl structure can be achieved through halogenation reactions. This involves the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

    Coupling Reaction: The biphenyl structure is formed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene derivative with a boronic acid in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of (2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid may involve large-scale halogenation and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2’,3’-Dichloro-biphenyl-4-yl)-acetic acid
  • (3-Fluoro-biphenyl-4-yl)-acetic acid
  • (2’,3’-Dichloro-4’-fluoro-biphenyl)

Uniqueness

The presence of both chlorine and fluorine atoms in (2’,3’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds with fewer or different halogen substitutions.

Properties

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

2-[4-(2,3-dichlorophenyl)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2FO2/c15-11-3-1-2-10(14(11)16)8-4-5-9(7-13(18)19)12(17)6-8/h1-6H,7H2,(H,18,19)

InChI Key

BCKWJBCPFROHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.